Ácido lipoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido lipoico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como catalizador en varias reacciones químicas debido a sus propiedades redox.

Medicina: Se utiliza como antioxidante y tiene potencial terapéutico en el tratamiento de afecciones como la diabetes, las enfermedades neurodegenerativas y los trastornos cardiovasculares

Industria: El ácido lipoico se utiliza en la formulación de suplementos dietéticos y productos farmacéuticos.

Mecanismo De Acción

El ácido lipoico ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Actúa como cofactor para los complejos enzimáticos mitocondriales, facilitando la descarboxilación oxidativa de los ácidos ceto . El ácido lipoico también aumenta la actividad de otros antioxidantes, como el glutatión y las vitaminas C y E, reciclándolos a sus formas activas . Además, quelata iones metálicos y elimina especies reactivas de oxígeno, protegiendo así las células del daño oxidativo .

Compuestos Similares:

Lipoamida: Un derivado del ácido lipoico que funciona como cofactor en reacciones enzimáticas.

Ácido Espárrago: Otro compuesto organosulfurado con propiedades antioxidantes similares.

Singularidad: El ácido lipoico es único debido a su doble solubilidad en agua y grasa, lo que le permite funcionar en diversos entornos celulares . Su capacidad para reciclar otros antioxidantes y quelatar iones metálicos lo distingue aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Lipoic acid plays a crucial role in biochemical reactions, particularly in oxidative decarboxylation processes. It acts as a cofactor for five key enzyme complexes: pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and alpha-oxo (keto)adipate dehydrogenase . These enzymes are essential for the citric acid cycle and energy production. Lipoic acid interacts with these enzymes by forming a covalent bond with lysine residues, facilitating the transfer of acyl groups and enabling the catalytic activity of the enzyme complexes .

Cellular Effects

Lipoic acid exerts significant effects on various cell types and cellular processes. It is known for its antioxidant properties, which help scavenge reactive oxygen species and regenerate other antioxidants such as glutathione, vitamin C, and vitamin E . Lipoic acid influences cell signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB), which play roles in cellular metabolism and inflammation . Additionally, lipoic acid has been shown to modulate gene expression by affecting the activity of transcription factors and histone deacetylases, thereby influencing cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, lipoic acid exerts its effects through several mechanisms. It acts as a coenzyme in the mitochondrial enzyme complexes, facilitating the oxidative decarboxylation of alpha-keto acids . Lipoic acid also functions as an antioxidant by directly scavenging reactive oxygen species and regenerating other antioxidants . Furthermore, lipoic acid can chelate metal ions, reducing their availability for catalyzing oxidative reactions . It also modulates the activity of various signaling pathways, including AMPK and NF-κB, by influencing the phosphorylation and activation of key proteins involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lipoic acid have been studied over various time frames. Lipoic acid is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that lipoic acid supplementation can improve mitochondrial function and reduce oxidative stress in aging models . In vitro and in vivo studies have demonstrated that lipoic acid can enhance cellular antioxidant capacity and protect against oxidative damage over extended periods .

Dosage Effects in Animal Models

The effects of lipoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of lipoic acid can improve metabolic parameters, enhance antioxidant defenses, and reduce inflammation . High doses of lipoic acid may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . The optimal dosage of lipoic acid for therapeutic purposes depends on the specific condition being treated and the animal model used .

Metabolic Pathways

Lipoic acid is involved in several metabolic pathways, primarily related to energy production and redox regulation. It acts as a cofactor for enzyme complexes in the citric acid cycle, facilitating the conversion of pyruvate and alpha-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively . Lipoic acid also participates in the glycine cleavage system, which regulates glycine levels and contributes to one-carbon metabolism . Additionally, lipoic acid influences the redox state of cells by modulating the levels of reduced and oxidized glutathione .

Transport and Distribution

Lipoic acid is transported and distributed within cells and tissues through various mechanisms. It can enter cells via specific transporters and undergo intracellular reduction to dihydrolipoic acid, which is the active form of the compound . Lipoic acid and its reduced form can bind to proteins and enzymes, facilitating their transport and distribution within the cell . The compound is also known to accumulate in mitochondria, where it exerts its primary biochemical effects .

Subcellular Localization

Lipoic acid is primarily localized in the mitochondria, where it functions as a cofactor for mitochondrial enzyme complexes . It is targeted to the mitochondria through specific targeting signals and post-translational modifications that direct its localization . The subcellular localization of lipoic acid is crucial for its role in energy metabolism and redox regulation, as it ensures the compound is available at the site of its primary biochemical activities .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido lipoico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del ácido 6,8-dicloro octanoico con sulfuro de sodio, seguida de ciclización para formar el anillo dithiolano . Otro método incluye el uso de cloruro de tionilo y polvo de zinc en presencia de tetrahidrofurano anhidro para producir compuestos intermedios que se procesan posteriormente para producir ácido lipoico .

Métodos de Producción Industrial: La producción industrial de ácido lipoico a menudo implica el uso de catalizadores químicos y técnicas de resolución quiral para obtener el enantiómero deseado . El proceso normalmente incluye múltiples pasos de purificación y refinamiento para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido lipoico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen lipoamida, ácido dihidrolipoico y varios derivados sustituidos .

Comparación Con Compuestos Similares

Lipoamide: A derivative of lipoic acid that functions as a cofactor in enzymatic reactions.

Asparagusic Acid: Another organosulfur compound with similar antioxidant properties.

Uniqueness: Lipoic acid is unique due to its dual solubility in water and fat, allowing it to function in various cellular environments . Its ability to recycle other antioxidants and chelate metal ions further distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

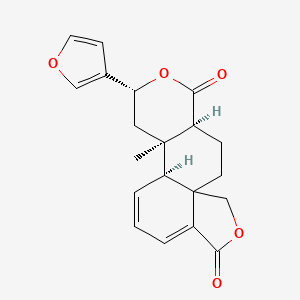

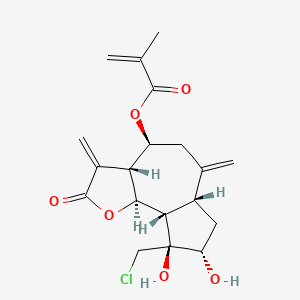

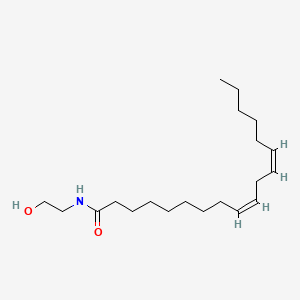

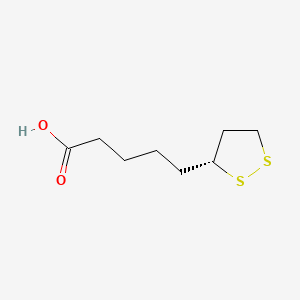

5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152651 | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity. | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1200-22-2 | |

| Record name | α-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arlipoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60.5 °C | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)